N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
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Scientific Research Applications
Novel Inhibitors and Receptor Ligands
Research has focused on developing novel inhibitors targeting specific proteins and receptors, contributing to the understanding of disease mechanisms and therapeutic interventions. For instance, compounds structurally related to the given chemical have been investigated for their role as inhibitors of five-lipoxygenase activity protein (FLAP), showcasing excellent pharmacokinetics properties. This highlights the compound's potential in modulating inflammatory processes, which is crucial for conditions like asthma and arthritis (Latli et al., 2015).
Synthesis and Metabolic Stability Enhancement
The structural modification and synthesis of related compounds aim at improving metabolic stability, which is vital for developing more efficacious drugs with fewer side effects. Studies have explored various heterocyclic analogs to reduce metabolic deacetylation, enhancing the compound's stability and efficacy (Stec et al., 2011).
Antimicrobial and Anticancer Activities
Exploratory research into the antimicrobial and anticancer activities of compounds derived from or related to the given chemical structure has shown promising results. Novel antipyrine derivatives, incorporating various moieties, have been synthesized and evaluated for their antimicrobial activities, demonstrating the compound's potential in combating resistant bacterial strains (Mohamed & El-Sayed, 2019).
Radioligands for Medical Imaging
Compounds with structures akin to the given chemical have been developed as radioligands, contributing significantly to medical imaging techniques such as PET scans. These developments facilitate the non-invasive study of disease processes in vivo, offering insights into the localization and expression of specific receptors in various diseases, including neurodegenerative disorders (Fookes et al., 2008).
Novel Synthesis Methods
Research also extends to novel synthesis methods for related compounds, aiming to enhance the efficiency and yield of pharmacologically active molecules. Innovative approaches have been proposed for synthesizing heterocyclic compounds, potentially leading to new therapeutic agents with improved pharmacological profiles (Osyanin et al., 2014).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-4-5-17-10-21(29)26(22(24-17)27-15(3)8-14(2)25-27)12-20(28)23-11-16-6-7-18-19(9-16)31-13-30-18/h6-10H,4-5,11-13H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESAPFKQKFLCFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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